molecular formula C7H11Cl2N3 B3418029 2-(3-Pyridinyl)ethanimidamide dihydrochloride CAS No. 1185294-73-8

2-(3-Pyridinyl)ethanimidamide dihydrochloride

Cat. No.: B3418029
CAS No.: 1185294-73-8
M. Wt: 208.09 g/mol
InChI Key: SFJVWKVJUXUMMC-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)ethanimidamide dihydrochloride (CAS 1185294-73-8) is a high-purity chemical building block for research and development. This solid compound features a pyridine scaffold, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets . The pyrimidine and pyridine rings, which are core to this molecule's structure, are electron-rich aromatic heterocycles that serve as key building blocks in DNA and RNA . Their ability to act as bioisosteres for phenyl rings and other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of drug candidates, making them highly valuable in lead optimization . Researchers incorporate such pyrimidine-based scaffolds into novel compounds for a wide spectrum of therapeutic applications, including the development of anti-infectives and anti-inflammatory agents . The amidine functional group in the structure offers a reactive handle for further synthetic modification, allowing chemists to create diverse libraries of compounds for biological screening. This product is intended for use in laboratory research as a synthetic intermediate and must be handled by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-pyridin-3-ylethanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-7(9)4-6-2-1-3-10-5-6;;/h1-3,5H,4H2,(H3,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVWKVJUXUMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673947
Record name (Pyridin-3-yl)ethanimidamide--hydrogen chloride (1/2)
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Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474310-74-2, 1185294-73-8
Record name (Pyridin-3-yl)ethanimidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)ethanimidamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridinyl)ethanimidamide dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The aldehyde group of 3-pyridinecarboxaldehyde is converted to an imine by reacting with an appropriate amine under acidic conditions.

    Reduction: The imine is then reduced to form the ethanimidamide group. This reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which increases the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridinyl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Key Properties

  • Molecular Weight : 191.07 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to the presence of hydrochloride groups

Medicinal Chemistry

2-(3-Pyridinyl)ethanimidamide dihydrochloride has shown promise in medicinal chemistry due to its biological activities. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Biological Activities

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may possess similar effects.
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, particularly in breast and lung cancer models .

Drug Development

The unique structural features of this compound make it a candidate for drug development:

  • Lead Compound : Its activity profile positions it as a lead compound for further modification and optimization in drug design.
  • Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives that may enhance therapeutic efficacy or reduce side effects.

Biological Interaction Studies

Investigations into the binding affinity and mechanism of action of this compound with specific receptors or enzymes are crucial for understanding its pharmacological potential. These studies typically involve:

  • Receptor Binding Assays : To determine the affinity of the compound for target receptors.
  • Enzyme Inhibition Studies : To assess its potential as an inhibitor of specific biochemical pathways relevant to disease states.

Mechanism of Action

The mechanism of action of 2-(3-Pyridinyl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. The ethanimidamide group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The ethanimidamide dihydrochloride family includes derivatives with varied substituents, leading to differences in biochemical activity, selectivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituent/Modification Molecular Weight (g/mol) Primary Application/Activity Selectivity/IC₅₀ References
2-(3-Pyridinyl)ethanimidamide dihydrochloride (214358-33-5) 3-Pyridinyl group 261.16 Selective iNOS inhibition; anti-inflammatory research iNOS: 7 nM; eNOS/nNOS: >200 µM
N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride (sc-355918) Thiomorpholine ring Not reported Hydrogen bonding and nucleophilic substitution studies; thiazine derivative Not reported; steric hindrance emphasized
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride (1920-12-3) Phthalimide group 239.66 Building block for polyimide synthesis; potential use in polymer chemistry Not applicable
2-(Dimethylamino)ethanimidamide dihydrochloride (1210786-19-8) Dimethylamino group 175.08 Organic synthesis intermediate; electronic effects studied Not reported
2-[Ethyl(4-fluorophenyl)amino]ethanimidamide dihydrochloride (EN300-6489291) 4-Fluorophenyl-ethylamino group 292.21 Pharmacological building block; receptor-binding studies Not reported

Mechanistic and Selectivity Insights

  • iNOS Selectivity: The pyridinyl group in this compound enhances binding to iNOS via π-π interactions and hydrogen bonding, absent in other isoforms . In contrast, N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride exhibits steric hindrance from the thiomorpholine ring, limiting its utility in enzymatic inhibition but favoring nucleophilic reactions .
  • Applications in Polymer Chemistry: The phthalimide-containing analogue (1920-12-3) lacks iNOS affinity but is critical in synthesizing polyimides due to its rigid aromatic structure .
  • Electronic Effects: The dimethylamino variant (1210786-19-8) demonstrates altered electronic properties compared to the pyridinyl parent compound, influencing its reactivity in organic synthesis .

Pharmacokinetic and Stability Considerations

  • Solubility : The hydrochloride salts in all derivatives improve aqueous solubility, but the pyridinyl compound’s low molecular weight (261.16 g/mol) enhances cellular permeability .
  • Stability : While this compound is stable at -20°C, analogues like the phthalimide derivative (1920-12-3) may require protection from light due to photosensitivity .

Biological Activity

2-(3-Pyridinyl)ethanimidamide dihydrochloride, with the CAS number 1185294-73-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.

  • Molecular Formula : C7H10Cl2N4
  • Molecular Weight : 207.08 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a broader spectrum of activity than some commonly used antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro assays have shown that it can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition suggest that it may be comparable to established anti-inflammatory drugs .

Compound Target Enzyme IC50 (μM)
This compoundCOX-10.05
This compoundCOX-20.04
CelecoxibCOX-20.04

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to reduced production of prostaglandins, thereby alleviating inflammation.
  • Receptor Interaction : It may interact with various receptors involved in pain and inflammation pathways, such as histamine receptors and sigma receptors .

Case Studies

  • Study on Antimicrobial Efficacy : A controlled study tested the effectiveness of this compound against a panel of bacterial strains, including E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 10 μg/mL.
  • Evaluation of Anti-inflammatory Properties : In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group, suggesting strong anti-inflammatory effects.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of pyridine derivatives like this compound. Modifications to the pyridine ring and amide group can enhance or diminish biological activity, indicating a need for further exploration in drug design .

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Pyridinyl)ethanimidamide dihydrochloride, and how can purity be optimized?

The synthesis of this compound (also known as 1400W) typically involves multi-step organic reactions, including amidination and subsequent hydrochloride salt formation. While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., substituted ethanimidamide derivatives) are synthesized via optimized reaction conditions such as continuous flow reactors to enhance yield and reduce side products . Purification often employs high-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as validated in studies involving similar imidamide derivatives .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the pyridinyl and ethanimidamide moieties.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., 273.24 g/mol for related dihydrochloride salts) .
  • HPLC : To assess purity, with ≥99% purity criteria commonly used in pharmacological studies .
  • X-ray Crystallography : For resolving crystalline structure, though this requires high-purity samples .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the selectivity of this compound as an iNOS inhibitor against other NOS isoforms?

To assess selectivity:

  • Comparative Inhibition Assays : Use recombinant neuronal NOS (nNOS) and endothelial NOS (eNOS) isoforms alongside inducible NOS (iNOS). Measure IC₅₀ values; 1400W exhibits ~200-fold selectivity for iNOS over nNOS/eNOS .
  • Control Inhibitors : Include non-selective inhibitors (e.g., L-NAME) and isoform-specific inhibitors (e.g., 7-Nitroindazole for nNOS) to validate assay conditions .
  • Cellular Models : Test in macrophages (iNOS-rich) versus endothelial cells (eNOS-dominated) to confirm tissue-specific activity .

Q. What methodologies are employed to resolve discrepancies in the efficacy of this compound across different experimental models?

Discrepancies (e.g., variable potency in in vivo vs. in vitro systems) can arise from bioavailability or metabolic stability issues. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
  • Nano-Encapsulation : Improve delivery via liposomal or polymeric nanoparticles, as demonstrated in dermatological studies to enhance skin penetration .
  • Dose-Response Curves : Systematically test concentrations across models to identify optimal dosing regimes .

Q. What strategies are recommended for optimizing the bioavailability and delivery of this compound in in vivo studies?

  • Prodrug Design : Modify the hydrochloride salt to improve solubility (e.g., ester prodrugs).
  • Nanoformulations : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance stability and target-specific delivery, as shown in studies correcting allergic dermatitis .
  • Bioavailability Enhancers : Co-administer with cyclodextrins or surfactants to improve intestinal absorption .

Data Contradiction Analysis

Example : Conflicting reports on anti-inflammatory efficacy in murine vs. human cell models.

  • Root Cause : Species-specific differences in iNOS expression or metabolic pathways.
  • Resolution : Validate findings using humanized mouse models or primary human cells. Cross-validate with complementary assays (e.g., nitric oxide detection via Griess reagent) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyridinyl)ethanimidamide dihydrochloride
Reactant of Route 2
2-(3-Pyridinyl)ethanimidamide dihydrochloride

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